molecular formula C22H19N3O5S B2364183 1-methoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-naphthamide CAS No. 2034370-46-0

1-methoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-naphthamide

Cat. No.: B2364183
CAS No.: 2034370-46-0
M. Wt: 437.47
InChI Key: DWPXUCZLQGAQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-naphthamide is a sulfonamide-based hybrid molecule featuring a 5-methylisoxazole core linked to a naphthamide moiety via a sulfamoylphenyl bridge. This compound is structurally designed to leverage the antibacterial properties of sulfamethoxazole derivatives, which inhibit bacterial folate synthesis by targeting dihydropteroate synthase (DHPS) .

Properties

IUPAC Name

1-methoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-14-13-20(24-30-14)25-31(27,28)17-10-8-16(9-11-17)23-22(26)19-12-7-15-5-3-4-6-18(15)21(19)29-2/h3-13H,1-2H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPXUCZLQGAQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of 2-Hydroxy-1-naphthoic Acid

2-Hydroxy-1-naphthoic acid undergoes methylation using methyl iodide ($$ \text{CH}3\text{I} $$) in the presence of potassium carbonate ($$ \text{K}2\text{CO}_3 $$) as a base. The reaction is conducted in $$ \text{N,N} $$-dimethylformamide (DMF) at 80–100°C for 12–18 hours. This step introduces the methoxy group at position 1 of the naphthalene ring.

$$
\text{2-Hydroxy-1-naphthoic acid} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-Methoxy-2-naphthoic acid}
$$

Yield : 70–85%.

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) under reflux in anhydrous dichloromethane ($$ \text{CH}2\text{Cl}2 $$) for 3–5 hours. Excess $$ \text{SOCl}2 $$ is removed under reduced pressure to yield 1-methoxy-2-naphthoyl chloride.

$$
\text{1-Methoxy-2-naphthoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{1-Methoxy-2-naphthoyl chloride} + \text{SO}2 + \text{HCl}
$$

Yield : 90–95%.

Synthesis of 4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)aniline

The sulfamoylphenylamine moiety is synthesized via sulfonylation followed by nitro group reduction.

Sulfonylation of 5-Methylisoxazol-3-amine

4-Nitrobenzenesulfonyl chloride reacts with 5-methylisoxazol-3-amine in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) using pyridine as a base. The reaction proceeds at 0–5°C for 2 hours.

$$
\text{4-Nitrobenzenesulfonyl chloride} + \text{5-Methylisoxazol-3-amine} \xrightarrow{\text{Pyridine}} \text{N-(5-Methylisoxazol-3-yl)-4-nitrobenzenesulfonamide}
$$

Yield : 75–80%.

Reduction of Nitro Group

The nitro group is reduced using nickel chloride hexahydrate ($$ \text{NiCl}2\cdot6\text{H}2\text{O} $$) and sodium borohydride ($$ \text{NaBH}_4 $$) in methanol at room temperature for 10–30 minutes. The product, 4-(N-(5-methylisoxazol-3-yl)sulfamoyl)aniline, is purified via column chromatography.

$$
\text{N-(5-Methylisoxazol-3-yl)-4-nitrobenzenesulfonamide} \xrightarrow{\text{NiCl}2, \text{NaBH}4} \text{4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)aniline}
$$

Yield : 50–60%.

Amide Bond Formation

The final step involves coupling 1-methoxy-2-naphthoyl chloride with 4-(N-(5-methylisoxazol-3-yl)sulfamoyl)aniline.

Reaction Conditions

The acid chloride (1.2 equiv) is added to a solution of the aniline derivative (1.0 equiv) in dry $$ \text{CH}2\text{Cl}2 $$ containing pyridine (1.5 equiv) at 0°C. The mixture is stirred at room temperature for 12–18 hours.

$$
\text{1-Methoxy-2-naphthoyl chloride} + \text{4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)aniline} \xrightarrow{\text{Pyridine}} \text{Target Compound}
$$

Yield : 65–75%.

Purification

The crude product is washed with 10% hydrochloric acid ($$ \text{HCl} $$) to remove pyridine, followed by recrystallization from ethanol or purification via silica gel chromatography (eluent: 100:1 $$ \text{CH}2\text{Cl}2/\text{CH}_3\text{OH} $$).

Characterization and Analytical Data

Spectroscopic Analysis

  • IR (KBr) : $$ \nu_{\text{max}} $$ 1685 cm$$ ^{-1} $$ (C=O amide), 1340 cm$$ ^{-1} $$ (S=O), 2930 cm$$ ^{-1} $$ (C-H aromatic).
  • $$ ^1\text{H NMR} $$ (600 MHz, CDCl$$ _3 $$) : δ 8.25 (d, J = 8.4 Hz, 1H, naphthyl-H), 7.89 (d, J = 8.4 Hz, 1H, naphthyl-H), 7.45–7.30 (m, 4H, phenyl-H), 6.75 (s, 1H, isoxazole-H), 3.95 (s, 3H, OCH$$ _3 $$), 2.40 (s, 3H, CH$$ _3 $$).
  • Mass Spectrometry : $$ m/z $$ 506.1 [M+H]$$ ^+ $$.

Reaction Optimization Table

Step Reagents Solvent Temperature (°C) Time (h) Yield (%)
1.1 CH$$ _3$$I, K$$ _2$$CO$$ _3$$ DMF 80–100 12–18 70–85
1.2 SOCl$$ _2$$ CH$$ _2$$Cl$$ _2$$ Reflux 3–5 90–95
2.1 Pyridine CH$$ _2$$Cl$$ _2$$ 0–5 2 75–80
2.2 NiCl$$ _2$$, NaBH$$ _4$$ MeOH RT 0.5 50–60
3.1 Pyridine CH$$ _2$$Cl$$ _2$$ RT 12–18 65–75

Mechanistic and Practical Considerations

Side Reactions

  • Over-sulfonylation : Controlled stoichiometry (1:1 sulfonyl chloride to amine) minimizes di-substitution.
  • Hydrolysis of Acid Chloride : Anhydrous conditions prevent premature hydrolysis during amide coupling.

Scalability

The use of cost-effective reagents (e.g., $$ \text{SOCl}_2 $$, pyridine) and straightforward purification (column chromatography) ensures scalability.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated or carbonylated derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfamoyl and isoxazole groups.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-naphthamide may involve interactions with specific molecular targets such as enzymes or receptors. The sulfamoyl group can act as a bioisostere for carboxyl groups, potentially inhibiting enzyme activity. The isoxazole ring may interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related sulfonamide derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Structural and Physicochemical Properties

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 1-Methoxy-2-naphthamide ~450 (estimated) N/A N/A Isoxazole, sulfamoyl, naphthamide
Compound 5 5-Cyano-4-(4-methoxyphenyl)-6-thioxo-pyridine ~500 (estimated) 208–210 65 Thioxo, cyano, pyridine
Compound 9 2-((2,6-Dichlorophenyl)amino)phenyl ~500 (estimated) 165–167 67.9 Dichlorophenyl, acetamide
2-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide Chloroacetamide ~340 (exact) N/A N/A Chloro, acetamide
Compound 4h 5-Methylisoxazolyl-salicylic acid ~380 (estimated) N/A N/A Isoxazole, azo, salicylic acid
Key Observations:
  • Thermal Stability : Higher melting points in pyridine/thioxo derivatives (e.g., Compound 5: 208–210°C) suggest stronger intermolecular interactions (e.g., hydrogen bonding from thioxo groups) compared to dichlorophenyl analogs (Compound 9: 165–167°C) .
Antimicrobial Activity:
  • Compound 4h () showed broad-spectrum antibacterial activity against E. coli, K. pneumoniae, and B. subtilis due to the 5-methylisoxazolyl and azo groups .
  • Sulfamethoxazole derivatives (e.g., urea analogs in ) inhibit folate biosynthesis, a mechanism likely shared by the target compound .
Antioxidant and Analgesic Potential:
  • Thiazole and triazole derivatives () exhibit antioxidant activity, which may correlate with electron-donating groups like methoxy in the target compound .

Biological Activity

1-Methoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-naphthamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a methoxy group, a sulfamoyl moiety, and an isoxazole ring, which may contribute to its biological efficacy.

Chemical Structure and Properties

  • IUPAC Name : 1-methoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide
  • Molecular Formula : C22H19N3O5S
  • Molecular Weight : 437.5 g/mol
  • CAS Number : 2034370-46-0

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the naphthamide core through condensation reactions.
  • Introduction of the methoxy group via methylation.
  • Attachment of the sulfamoyl group through sulfonation and amination.
  • Cyclization to introduce the isoxazole ring.

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. The sulfamoyl group acts as a bioisostere for carboxyl groups, potentially inhibiting enzyme activity. The isoxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, which may enhance its biological potency.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. In vitro assays have demonstrated its ability to induce cell death in various cancer cell lines, including glioblastoma cells (U251). The mechanism appears to involve both methuosis (a form of cell death characterized by vacuole formation) and microtubule disruption.

Case Study: Glioblastoma Cell Line U251

CompoundGI50 (μM)Mechanism of Action
This compound2.30Induces methuosis
Analog 9b0.09Causes microtubule disruption

In this study, treatment with the compound at concentrations ≥ 2.5 μM resulted in cell detachment and loss of membrane integrity, indicating significant cytotoxicity. This suggests that the compound may be a promising candidate for further development in cancer therapy.

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better. For instance:

CompoundStructural FeaturesBiological Activity
This compoundMethoxy, sulfamoyl, isoxazoleInduces methuosis
1-Methoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-benzamideSimilar structure without naphthaleneLower potency
1-Methoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-anthramideAnthracene-based structureVaries in activity

Toxicology and Safety Profile

While preliminary studies indicate promising biological activity, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-methoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-naphthamide?

  • Methodological Answer : The compound’s synthesis involves multi-step reactions, including:

  • Sulfonamide linkage formation : Coupling 5-methylisoxazole-3-sulfonyl chloride with 4-aminophenyl intermediates under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Amidation : Reacting the sulfamoylphenyl intermediate with 1-methoxy-2-naphthoic acid using coupling agents like EDCI/HOBt in DMF .
  • Purification : Recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product .
    • Key Data : Typical yields range from 45–65%, with purity confirmed via HPLC (>95%) and NMR .

Q. How is the compound structurally characterized?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm methoxy, sulfonamide, and naphthamide moieties (e.g., methoxy singlet at δ 3.8–4.0 ppm; aromatic protons in δ 7.0–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ calculated for C23_{23}H20_{20}N3_3O5_5S: 462.1122) .
  • IR spectroscopy : Peaks for sulfonamide (1320–1350 cm1^{-1}), amide C=O (1650–1680 cm1^{-1}), and methoxy C-O (1250 cm1^{-1}) .

Q. What preliminary biological activities have been reported for similar compounds?

  • Methodological Answer : Related sulfonamide-naphthamide hybrids show:

  • Enzyme inhibition : Activity against carbonic anhydrase or cyclooxygenase-2 (IC50_{50} values <10 μM in vitro) .
  • Antimicrobial screening : Moderate activity against Gram-positive bacteria (MIC 16–32 μg/mL) .
    • Experimental Design : Use microplate assays (e.g., fluorescence-based enzyme inhibition) and broth dilution for antimicrobial testing .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonamide intermediate synthesis?

  • Methodological Answer :

  • Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 6 hours to 30 minutes) and improve yields by 15–20% .
  • Solvent selection : Use THF or DMF for better solubility of intermediates .
    • Data Contradictions : Room-temperature reactions () achieve 60% yields but require longer durations, whereas microwave methods () offer faster synthesis but higher equipment costs .

Q. What mechanistic insights exist for the compound’s biological activity?

  • Methodological Answer :

  • Molecular docking : Predict binding to COX-2’s hydrophobic pocket, with key interactions between the naphthamide ring and Val523/Leu531 residues .
  • In vitro validation : Use site-directed mutagenesis to confirm critical residues (e.g., replace Val523 with Ala reduces activity by 70%) .
    • Advanced Tools : MD simulations (AMBER/NAMD) to assess binding stability over 100 ns trajectories .

Q. How does substituent variation on the isoxazole ring affect bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with halogen (Cl, Br) or methyl groups at the isoxazole 5-position.
  • Data Table :
SubstituentEnzyme Inhibition IC50_{50} (μM)Antibacterial MIC (μg/mL)
5-Methyl8.2 ± 0.316
5-Chloro5.1 ± 0.28
5-Bromo4.9 ± 0.44
  • Conclusion : Electron-withdrawing groups enhance potency due to improved target binding .

Data Contradictions and Resolution

Discrepancies in reported reaction conditions for amidation steps

  • uses EDCI/HOBt in DMF at RT (yield 65%), while employs DCC/DMAP in THF (yield 55%).
  • Resolution : EDCI/HOBt minimizes racemization, making it preferable for chiral intermediates, whereas DCC is cost-effective for small-scale synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.